4-amino-N-butylbenzenesulfonamide

Vue d'ensemble

Description

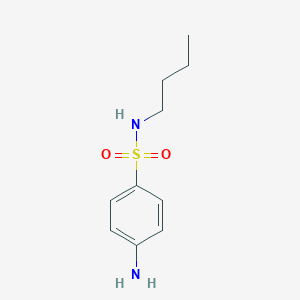

4-amino-N-butylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of an amino group at the para position of the benzene ring and a butyl group attached to the sulfonamide nitrogen. This compound has a molecular formula of C10H16N2O2S and a molecular weight of 228.31 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-butylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with butylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-N-butylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, and various substituted sulfonamides from nucleophilic substitution reactions .

Applications De Recherche Scientifique

4-amino-N-butylbenzenesulfonamide is used in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is used as a plasticizer and in the production of specialty chemicals

Mécanisme D'action

The mechanism of action of 4-amino-N-butylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-butylbenzenesulfonamide: Similar structure but lacks the amino group.

4-aminobenzenesulfonamide: Similar structure but lacks the butyl group.

N-tert-butylbenzenesulfonamide: Similar structure but with a tert-butyl group instead of a butyl group.

Uniqueness

4-amino-N-butylbenzenesulfonamide is unique due to the presence of both an amino group and a butyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Activité Biologique

4-amino-N-butylbenzenesulfonamide (NBBS) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer treatment and immunotoxicology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula and is characterized by the presence of an amino group and a sulfonamide functional group. Its structure is crucial for its biological interactions and mechanisms of action.

Anticancer Activity

Research indicates that NBBS exhibits significant anticancer properties, particularly against prostate cancer cells. In a study involving the human prostate cancer cell line LNCaP, treatment with NBBS resulted in a marked reduction in cell proliferation. Specifically, after five days of treatment with 100 µM NBBS, there was a notable decrease in cell growth compared to untreated controls. This effect was even more pronounced after eight days, suggesting that NBBS may serve as an effective antiandrogenic agent in prostate carcinoma treatments, especially for tumors resistant to standard therapies such as hydroxyflutamide .

Immunotoxicity

Another aspect of NBBS's biological activity is its impact on immune responses. A study demonstrated that oral exposure to NBBS led to immunomodulatory effects in mice, notably suppressing the antibody-forming cell (AFC) response while enhancing natural killer (NK) cell activity in male F1 rats. However, the immune effects appeared to be sex-dependent, indicating that further investigation into the mechanisms underlying these variations is warranted .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of NBBS has been extensively studied. Following administration in animal models, it was found to be well-absorbed with significant excretion through urine (70-76%) and feces (11-15%). The compound showed a triphasic elimination pattern with half-lives of approximately 0.78, 11, and 1036 minutes in male rats. Tissue distribution studies revealed that NBBS preferentially partitions into red blood cells and accumulates in various organs including the liver and kidneys .

Table: Summary of Biological Activities of this compound

Case Studies

- Prostate Cancer Treatment : In vitro studies using LNCaP cells demonstrated that NBBS effectively inhibited androgen-dependent growth, suggesting potential therapeutic applications for patients resistant to conventional antiandrogens .

- Immunotoxicity Assessment : In a controlled study on female mice, NBBS administration revealed decreased AFC response while enhancing NK cell activity, highlighting its dual role in modulating immune responses based on sex and developmental exposure .

Propriétés

IUPAC Name |

4-amino-N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRNQEBDIQPZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302489 | |

| Record name | 4-amino-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-82-9 | |

| Record name | 1829-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 4-amino-N-butylbenzenesulfonamide as a starting material in the development of novel antimicrobial agents?

A: this compound serves as a crucial building block in the synthesis of new benzenesulfonamide derivatives. The research highlights its use in creating compounds with diverse structures by attaching it to various substituted pyrazole and thiazole rings. [] This approach aims to leverage the inherent antimicrobial properties of the benzenesulfonamide core while exploring structural modifications to enhance potency and target specificity. By hybridizing it with different heterocyclic ring systems, researchers aim to develop novel antimicrobial agents with improved efficacy against a broader spectrum of microorganisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.